molecular formula C4H5F B14410879 2-Fluoro-1-methylenecyclopropane CAS No. 86770-88-9

2-Fluoro-1-methylenecyclopropane

Cat. No.: B14410879
CAS No.: 86770-88-9
M. Wt: 72.08 g/mol
InChI Key: OTTGHXUYGRDJAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylenecyclopropane typically involves the fluorination of methylenecyclopropanes. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize transition metal catalysts to facilitate the fluorination reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methylenecyclopropane undergoes various chemical reactions due to its strained ring structure and the presence of the fluorine atom. Common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent.

Major Products Formed:

Scientific Research Applications

2-Fluoro-1-methylenecyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance biological activity.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylenecyclopropane involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1-methylenecyclopropane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-fluoro-2-methylidenecyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F/c1-3-2-4(3)5/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGHXUYGRDJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335093
Record name Cyclopropane, 1-fluoro-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-88-9
Record name Cyclopropane, 1-fluoro-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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